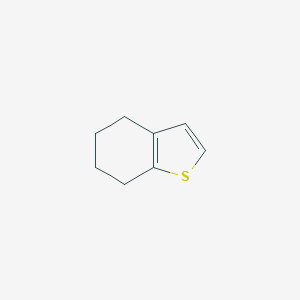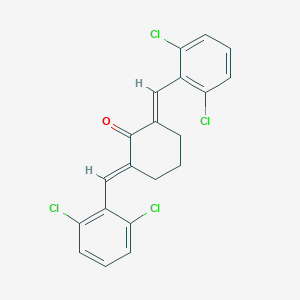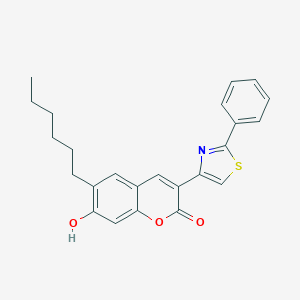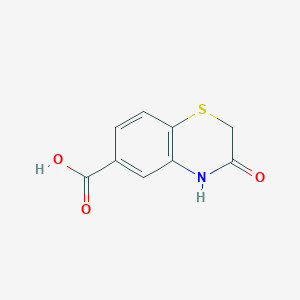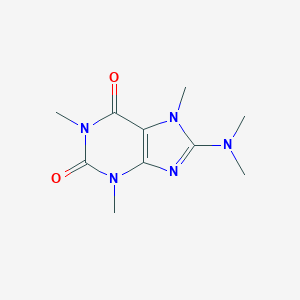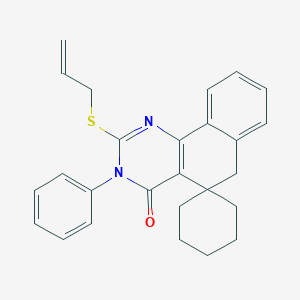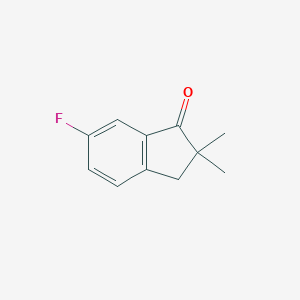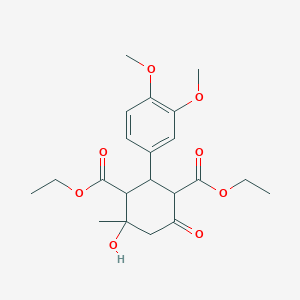
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC is a member of the class of compounds known as cyclohexanones, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to the depletion of intracellular pyrimidine pools, which in turn leads to the inhibition of DNA synthesis and cell proliferation. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to the reduction of inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has a range of biochemical and physiological effects that make it an attractive compound for scientific research. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the selective killing of cancer cells while leaving normal cells unharmed. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to reduce oxidative stress in the brain by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. This leads to the protection of neurons from damage caused by reactive oxygen species. Finally, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are some limitations to using Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in laboratory experiments. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has low solubility in water, which can make it difficult to work with in aqueous environments. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is also relatively expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
For research on Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate include the development of analogs with improved pharmacokinetic properties and the exploration of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
Métodos De Síntesis
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a substituted cyclohexanone intermediate. This intermediate can then be reacted with methyl magnesium bromide to yield the final product, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. The synthesis of Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a relatively straightforward process and can be carried out in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas where Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has shown promise include cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases.
Propiedades
Número CAS |
64670-39-9 |
|---|---|
Nombre del producto |
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
Fórmula molecular |
C21H28O8 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C21H28O8/c1-6-28-19(23)17-13(22)11-21(3,25)18(20(24)29-7-2)16(17)12-8-9-14(26-4)15(10-12)27-5/h8-10,16-18,25H,6-7,11H2,1-5H3 |
Clave InChI |
SSFQCYJOBBZRIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



